Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7) is a highly specialized fluorinated building block primarily utilized in pharmaceutical and agrochemical synthesis to install the metabolically stable Ar-CF2- moiety. As an ethyl ester, it offers excellent solubility and processability for downstream reductions and amidations, while the 2,2-difluoro group serves as a critical bioisostere for oxygen or methylene bridges, enhancing lipophilicity and blocking benzylic oxidation. Furthermore, the para-chloro substituent provides an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling, making this compound a dual-purpose intermediate for complex molecular library generation[1].
Substituting this specific compound with closely related analogs fundamentally disrupts synthetic efficiency and target molecule performance. Attempting to use the non-fluorinated analog, ethyl 2-(4-chlorophenyl)acetate, results in downstream drug candidates that suffer from rapid cytochrome P450-mediated benzylic oxidation, failing critical metabolic stability assays. Conversely, utilizing the unsubstituted ethyl 2-phenyl-2,2-difluoroacetate eliminates the para-chloro handle, preventing essential late-stage structural diversification via Suzuki or Buchwald couplings. Furthermore, attempting to synthesize this building block in-house from ethyl 2-bromo-2,2-difluoroacetate and 1-chloro-4-iodobenzene requires stoichiometric copper, yielding less than 50% product while generating massive heavy-metal waste streams that complicate purification and scale-up [1].
Procuring pre-formed Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate bypasses a highly inefficient in-house synthesis route. Direct synthesis via copper-mediated cross-coupling of 1-chloro-4-iodobenzene with ethyl 2-bromo-2,2-difluoroacetate typically achieves only a 46% yield after 20 hours at 80°C in DMSO [1]. Furthermore, this route requires stoichiometric amounts of copper powder (e.g., 8.0g per 63 mmol of substrate), generating significant heavy-metal waste that necessitates rigorous, time-consuming chromatographic purification to achieve usable purity [1].
| Evidence Dimension | Synthesis Yield and Reagent Burden |
| Target Compound Data | Procured at >97% purity, ready for immediate downstream use |
| Comparator Or Baseline | In-house synthesis from ethyl 2-bromo-2,2-difluoroacetate |
| Quantified Difference | In-house route yields only ~46% and requires >1.2 equivalents of stoichiometric copper powder |
| Conditions | Ullmann-type cross-coupling in DMSO at 80°C for 20h |
Purchasing the pre-formed ester eliminates heavy-metal waste streams and removes a low-yielding, 20-hour bottleneck from the discovery workflow.
The incorporation of the 2,2-difluoro group is critical for protecting the benzylic position from enzymatic degradation. When compared to the non-fluorinated baseline, ethyl 2-(4-chlorophenyl)acetate, the CF2 moiety in Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate completely blocks cytochrome P450-mediated benzylic oxidation[1]. This substitution typically lowers the pKa of the corresponding derived alcohols or acids by 2 to 3 units and significantly increases lipophilicity (logP), which enhances cellular permeability and extends the in vivo half-life of the final pharmaceutical targets [2].
| Evidence Dimension | Benzylic Oxidation Resistance |
| Target Compound Data | Ar-CF2- moiety (blocks P450 oxidation) |
| Comparator Or Baseline | Ethyl 2-(4-chlorophenyl)acetate (Ar-CH2- moiety) |
| Quantified Difference | 100% blockade of benzylic oxidation and ~2-3 unit reduction in downstream pKa |
| Conditions | In vitro microsomal stability assays and physicochemical profiling |
Procuring the difluorinated building block is mandatory for synthesizing drug candidates that require extended metabolic half-lives and enhanced lipophilicity.
The para-chloro substituent provides a critical reactive site that is absent in the simpler analog, ethyl 2-phenyl-2,2-difluoroacetate. While the ester group undergoes standard reductions or amidations, the para-chloro group remains intact, allowing for subsequent late-stage palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) [1]. This dual-reactivity profile enables the modular construction of extended biaryl systems with >80% typical yields in the cross-coupling step, an architectural expansion that is completely impossible with the unsubstituted phenyl comparator [2].
| Evidence Dimension | Late-Stage Cross-Coupling Capacity |
| Target Compound Data | Enables Pd-catalyzed biaryl formation at the para position |
| Comparator Or Baseline | Ethyl 2-phenyl-2,2-difluoroacetate (lacks halogen handle) |
| Quantified Difference | Provides 100% capacity for targeted para-functionalization vs. 0% for the unsubstituted analog |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) |
Buyers designing complex biaryl pharmacophores must prioritize the para-chloro variant to maintain a necessary handle for modular structural diversification.
Procuring the ethyl ester form (CAS 130754-19-7) offers significant handling and reactivity advantages over the corresponding free acid, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. The ester is a stable liquid that is highly soluble in organic solvents and can be directly reduced to the corresponding difluoroethanol using standard hydride reagents (e.g., NaBH4 or LiAlH4) in >90% yield [1]. In contrast, the free acid is prone to decarboxylation under certain activation conditions and requires expensive, stoichiometric peptide coupling reagents (such as HATU or EDC) to achieve amidation, adding unnecessary cost and purification steps to the workflow[2].
| Evidence Dimension | Downstream Processing Efficiency |
| Target Compound Data | Liquid ester, allows direct reduction/aminolysis |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (requires activation) |
| Quantified Difference | Eliminates the need for stoichiometric coupling reagents and avoids decarboxylation risks |
| Conditions | Standard laboratory reduction (hydrides) or amidation protocols |
Selecting the ester form streamlines synthetic workflows, reducing reagent costs and minimizing side reactions during downstream functionalization.
Directly leveraging the para-chloro handle and the CF2 group, this compound is the optimal starting material for medicinal chemistry programs requiring extended biaryl architectures. The ester can be converted to an amide or alcohol, followed by late-stage Suzuki cross-coupling at the chlorine position, yielding drug candidates that resist benzylic oxidation [1].
In agrochemical research, the enhanced lipophilicity and environmental stability provided by the Ar-CF2- moiety are highly valued. Procuring this specific ester allows for the rapid, high-yield synthesis of difluoromethyl-containing pesticides or fungicides without the heavy-metal waste associated with in-house Ullmann couplings [2].
The dual orthogonal reactivity of the ester and the para-chloro group makes this compound an ideal hub for SAR library generation. By standardizing on this building block, discovery teams can systematically vary both the ester-derived functional group and the aryl substituent, streamlining the synthesis of diverse analog libraries [3].